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molecular formula C11H10BrN3O B1508613 1-(3-Bromophenyl)-5-methyl-1h-pyrazole-3-carboxamide

1-(3-Bromophenyl)-5-methyl-1h-pyrazole-3-carboxamide

Cat. No. B1508613
M. Wt: 280.12 g/mol
InChI Key: NVUNYNRKISBZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589116B2

Procedure details

To a solution of the carboxylic acid (3.79 g, 14.1 mmol) in DMF (47 ml) was added 1,1-carbonyldiimidazole (3.45 g, 21.2 mmol) and the mixture was stirred at room temperature for 3 hours. Anhydrous ammonium acetate (10.9 g, 141 mmol) was then added and the reaction was stirred at room temperature for an additional 16 hours. The reaction mixture was partitioned between ethylacetate and saturated sodium bicarbonate. The organic phase was washed with water, brine, then dried over sodium sulfate and concentrated. The crude product obtained was purified by silica-gel column chromatography (2:3 hexanes/ethyl acetate) to give the product as a white solid (3.23 g, 82%).
Quantity
3.79 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[CH:11][C:10](C(O)=O)=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[C:16]([O-])(=O)C.[NH4+].C[N:22]([CH:24]=[O:25])C>>[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[C:12]([CH3:16])=[CH:11][C:10]([C:24]([NH2:22])=[O:25])=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.79 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N1N=C(C=C1)C(=O)O
Name
1,1-carbonyldiimidazole
Quantity
3.45 g
Type
reactant
Smiles
Name
Quantity
47 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for an additional 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethylacetate and saturated sodium bicarbonate
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica-gel column chromatography (2:3 hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1N=C(C=C1C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.23 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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